molecular formula C26H34O8Si B582664 3,4-Di-O-acetyl-6-O-(tert-butyldiphenylsilyl)-D-glucal CAS No. 151797-32-9

3,4-Di-O-acetyl-6-O-(tert-butyldiphenylsilyl)-D-glucal

Cat. No. B582664
M. Wt: 502.635
InChI Key: PYGIMOKQSQTVMY-ZYQDXHPFSA-N
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Description

“3,4-Di-O-acetyl-6-O-(tert-butyldiphenylsilyl)-D-glucal” is a chemical compound with the empirical formula C26H32O6Si . It has a molecular weight of 468.61 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CC(=O)O[C@@H]1C=COC@H(c3ccccc3)C(C)(C)C)[C@@H]1OC(C)=O . This indicates the presence of acetyl, tert-butyldiphenylsilyl, and glucal functional groups .


Physical And Chemical Properties Analysis

This compound has an optical activity of [α]22/D −4°, c = 1.1 in chloroform . It contains 3-5 wt. % ethyl acetate, added to induce mobility of syrup . Its refractive index is n20/D 1.526 (lit.) .

Safety And Hazards

Specific safety and hazard information for this compound is not provided in the available resources. Standard laboratory safety practices should be followed when handling this compound .

Future Directions

The future directions for this compound are not specified in the available resources. Given its structure, it may have potential applications in the synthesis of complex organic molecules .

properties

IUPAC Name

[(2R,3R,4R,5R)-4-acetyloxy-1-[tert-butyl(diphenyl)silyl]oxy-2,5-dihydroxy-6-oxohexan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34O8Si/c1-18(28)33-24(22(30)16-27)25(34-19(2)29)23(31)17-32-35(26(3,4)5,20-12-8-6-9-13-20)21-14-10-7-11-15-21/h6-16,22-25,30-31H,17H2,1-5H3/t22-,23+,24+,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGIMOKQSQTVMY-ZYQDXHPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C(CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)O)C(C(C=O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]([C@@H](CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)O)[C@@H]([C@H](C=O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34O8Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746094
Record name 3,4-Di-O-acetyl-6-O-[tert-butyl(diphenyl)silyl]-D-glucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Di-O-acetyl-6-O-(tert-butyldiphenylsilyl)-D-glucal

CAS RN

151797-32-9
Record name 3,4-Di-O-acetyl-6-O-[tert-butyl(diphenyl)silyl]-D-glucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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